Bisnorcholenaldehyde Bisnorcholenaldehyde
Brand Name: Vulcanchem
CAS No.: 3986-89-8
VCID: VC21131967
InChI: InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1
SMILES: CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol

Bisnorcholenaldehyde

CAS No.: 3986-89-8

Cat. No.: VC21131967

Molecular Formula: C22H32O2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Bisnorcholenaldehyde - 3986-89-8

CAS No. 3986-89-8
Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
IUPAC Name (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal
Standard InChI InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1
Standard InChI Key XVPJEGGIGJLDQK-HOFZUOGSSA-N
Isomeric SMILES C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
SMILES CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Canonical SMILES CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Chemical Properties and Structure

Molecular Characteristics

Bisnorcholenaldehyde possesses a well-defined structure with specific stereochemistry essential for its chemical behavior and biological activity. The compound features the characteristic cyclopentaneperhydrophenanthrene ring system typical of steroids, with several functional groups that determine its reactivity.

PropertyValue
CAS Number3986-89-8
Molecular FormulaC22H32O2
Molecular Weight328.49 g/mol
IUPAC Name(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal
Standard InChIKeyXVPJEGGIGJLDQK-HOFZUOGSSA-N
Canonical SMILESCC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

The compound contains two oxygen atoms: one as part of the ketone group at position 3 and another in the aldehyde group at position 20. The specific stereochemistry at carbons 8, 9, 10, 13, 14, 17, and 20 is crucial for its biological activity and chemical behavior .

Structural Characterization

The three-dimensional structure of bisnorcholenaldehyde includes seven stereocenters, contributing to its complex spatial arrangement. The α,β-unsaturated ketone at the A ring (positions 3 and 4) represents a reactive site for nucleophilic addition reactions, while the aldehyde group provides opportunities for various transformations including oxidation, reduction, and condensation reactions.

Physical Properties

While specific physical property data for bisnorcholenaldehyde is limited in the available literature, general characteristics can be inferred from its structure. As a steroid derivative, it likely exists as a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dichloromethane.

Predicted Properties

Advanced computational methods have been used to predict certain properties of bisnorcholenaldehyde, particularly its behavior in analytical techniques.

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+329.24751184.3
[M+Na]+351.22945193.2
[M+NH4]+346.27405196.7
[M+K]+367.20339183.4
[M-H]-327.23295186.9
[M+Na-2H]-349.21490186.3
[M]+328.23968186.5
[M]-328.24078186.5

These predicted collision cross-section values provide valuable information for identifying and characterizing bisnorcholenaldehyde using mass spectrometry techniques .

Synthesis Methods

Traditional Synthetic Approaches

Bisnorcholenaldehyde can be synthesized through various organic reactions, typically starting from steroid precursors. The synthesis often involves modifications to the side chain of cholesterol derivatives, including oxidation and carbon chain shortening.

Modern Synthesis Procedure

A well-documented synthesis approach involves the oxidation of precursor alcohols using IBX (1-hydroxy-3H-benz[d] iodoxole-1,3-dione) as an oxidizing agent. The detailed procedure is described as follows:

  • In a 250 mL single-necked flask, combine:

    • Precursor alcohol (5.0 g, 15.13 mmol)

    • IBX (8.5 g, 30.26 mmol)

    • 50 mL THF

    • 50 mL DMSO

  • React at room temperature for approximately 5 hours

  • Monitor completion by thin-layer chromatography (TLC)

  • Add water to the reaction mixture

  • Filter with suction and extract with dichloromethane (50 mL × 3)

  • Wash the organic layer with:

    • Water (50 mL × 2)

    • Saturated sodium bicarbonate solution (50 mL)

  • Dry the organic phase with anhydrous sodium sulfate

  • Concentrate under reduced pressure

  • Purify by silica gel column chromatography (petroleum ether/ethyl acetate = 3/1, v/v)

This procedure typically yields bisnorcholenaldehyde as a white solid with approximately 98% yield .

Alternative Synthetic Routes

Research literature indicates that bisnorcholenaldehyde can also be prepared through oxidative cleavage of steroid side chains, particularly in approaches aimed at converting plant sterols to pharmaceutically valuable compounds. These routes often involve multiple steps, including protection/deprotection strategies and selective oxidations .

Research Applications

Role in Steroid Synthesis

Bisnorcholenaldehyde serves as a crucial intermediate in several important synthetic pathways:

  • Synthesis of estrone from sterols, representing an important route for producing estrogens

  • Preparation of 27-Nor-Δ4-dafachronic acid, which functions as a synthetic ligand of Caenorhabditis elegans DAF-12 receptor

  • Synthesis of 3β,6α-dihydroxy-5α-cholan-23-one, an important steroid derivative

  • Production of antheridiol through reaction with 3-tetrahydropyranyloxy-Δ5-7-oxo-bisnorcholenaldehyde and β-isopropylbut-2-enolide

Microbial Transformations

Research on related compounds suggests that bisnorcholenaldehyde may undergo microbial transformations, particularly hydroxylation reactions. Studies have demonstrated that certain microorganisms can perform selective hydroxylations of steroid structures, which could be relevant for bisnorcholenaldehyde modifications .

For instance, research on microbial 7α-hydroxylation of 3-ketobisnorcholenol (a related compound) by Botryodiploida theobromae, Lasiodiplodia theobromae, and various Botryosphaeria strains indicates potential for enzymatic modifications of the bisnorcholenaldehyde structure .

Analytical Methods

Mass Spectrometry

Mass spectrometry provides valuable structural information for bisnorcholenaldehyde. The predicted collision cross-section values for various adducts (as presented in section 2.4) facilitate identification and characterization using this technique. The characteristic fragmentation pattern of the compound, particularly from the aldehyde group and the steroid backbone, enables accurate identification in complex mixtures .

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